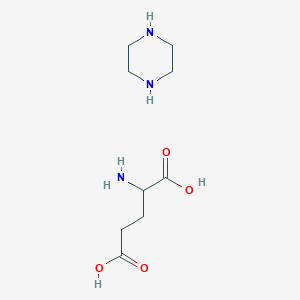

2-aminopentanedioic acid;piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-aminopentanedioic acid, also known as L-glutamic acid, is an α-amino acid that plays a crucial role in various biochemical processes. Piperazine is an organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. Both compounds have significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-aminopentanedioic acid can be synthesized through several methods, including the hydrolysis of proteins and the fermentation of certain bacteria. Industrial production often involves the fermentation of glucose using Corynebacterium glutamicum, which produces high yields of L-glutamic acid .

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by the reduction of pyrazine with sodium in ethanol . These methods provide efficient routes to obtain piperazine in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-aminopentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions include derivatives such as γ-aminobutyric acid (GABA) and other amino acids .

Piperazine undergoes reactions such as cyclization, substitution, and addition. It reacts with alkyl halides to form N-alkylpiperazines and with carbonyl compounds to form piperazine derivatives. These reactions are often carried out under mild conditions using catalysts like palladium or ruthenium .

Scientific Research Applications

2-aminopentanedioic acid is widely used in scientific research due to its role as a neurotransmitter and its involvement in protein synthesis. It is used in studies related to neurodegenerative diseases, metabolic disorders, and as a building block for peptide synthesis .

Piperazine and its derivatives have significant applications in medicinal chemistry. They are used as anthelmintic agents to treat parasitic infections and as intermediates in the synthesis of various pharmaceuticals, including antipsychotics and antihistamines . Piperazine derivatives also show promise in cancer research and as potential treatments for neurological disorders .

Mechanism of Action

2-aminopentanedioic acid acts as an excitatory neurotransmitter in the central nervous system by binding to glutamate receptors. This binding leads to the activation of ion channels and subsequent neuronal excitation. It also plays a role in the synthesis of other neurotransmitters and in cellular metabolism .

Piperazine exerts its effects by binding to GABA receptors on muscle membranes, causing hyperpolarization and flaccid paralysis of parasitic worms. This mechanism allows the host body to expel the parasites easily .

Comparison with Similar Compounds

2-aminopentanedioic acid is similar to other α-amino acids like aspartic acid and glycine. its unique role as a neurotransmitter and its involvement in various metabolic pathways distinguish it from other amino acids .

Piperazine is similar to other nitrogen-containing heterocycles like piperidine and pyrrolidine. Its unique structure, with two nitrogen atoms in a six-membered ring, provides distinct chemical properties and biological activities compared to other heterocycles .

Conclusion

2-aminopentanedioic acid and piperazine are versatile compounds with significant applications in various scientific fields. Their unique chemical properties and biological activities make them valuable tools in research and industry.

Properties

CAS No. |

66034-16-0 |

|---|---|

Molecular Formula |

C9H19N3O4 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2-aminopentanedioic acid;piperazine |

InChI |

InChI=1S/C5H9NO4.C4H10N2/c6-3(5(9)10)1-2-4(7)8;1-2-6-4-3-5-1/h3H,1-2,6H2,(H,7,8)(H,9,10);5-6H,1-4H2 |

InChI Key |

AZDSMVLIYXVHGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN1.C(CC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)